
(S)-Benzyl 2-(4H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate
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Overview
Description
(S)-Benzyl 2-(4H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate is a chemical compound that features a pyrrolidine ring substituted with a triazole moiety and a benzyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl 2-(4H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Triazole Moiety: The triazole ring is introduced via a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions.
Benzyl Ester Formation: The final step involves the esterification of the pyrrolidine-triazole intermediate with benzyl alcohol under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Triazole Formation
Copper-catalyzed cycloaddition is a prevalent method for synthesizing triazoles. For example, potassium ethynyl trifluoroborate reacts with azides under copper catalysis (CuBr, Cs₂CO₃, DMEDA, DMSO) to form triazolyl trifluoroborates in good yields (70%) . Functional groups like alcohols, esters, and carbamates are tolerated under these conditions .
Sharpless CuAAC conditions (benzyl azide, Cu catalyst) have also been used to synthesize triazolyl-pyrrolidine derivatives, though direct S-configurational control requires stereoselective pyrrolidine synthesis .
Pyrrolidine-Triazole Coupling
The pyrrolidine ring may be introduced via Grignard reagent ring-opening of epoxypyrrolidines or through Suzuki-Miyaura coupling . For instance, optimized Suzuki-Miyaura conditions (Pd₂(dba)₃, SPhos, Na₂CO₃, ethanol) achieve quantitative yields in triazole coupling reactions .
Reaction Conditions and Yields
Structural and Functional Insights
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Stereoselectivity : The (S)-configuration likely arises from stereoselective synthesis of the pyrrolidine ring (e.g., Grignard addition to epoxypyrrolidines) .
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Triazole Stability : The 1,2,4-triazole is generally stable, though steric hindrance (e.g., adamantyl azides) may impede cycloaddition .
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Functional Group Compatibility : Alkynes, azides, and esters are compatible with CuAAC and coupling reactions, enabling divergent synthesis .
Research Findings and Challenges
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Efficiency : Optimized Cu-catalyzed cycloadditions and Suzuki couplings enable high-yield synthesis, but sterically demanding substrates (e.g., adamantyl azides) may fail .
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Scalability : Divergent synthesis of triazole libraries is feasible using triazolyl trifluoroborates as intermediates .
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Limitations : Direct access to 1,2,4-triazoles may require alternative azide-alkyne pairs compared to 1,3-disubstituted triazoles .
Scientific Research Applications
Chemical Structure and Synthesis
This compound features a pyrrolidine ring fused with a triazole moiety, which is significant for its biological activity. The synthesis typically involves multi-step reactions that may include the use of oxidizing agents, reducing agents, and controlled conditions to ensure purity and yield.
Key Structural Features
- Pyrrolidine Ring : Contributes to the compound's ability to interact with biological targets.
- Triazole Moiety : Known for its pharmacological properties, including antimicrobial and anticancer activities.
Antimicrobial Properties
Research indicates that (S)-Benzyl 2-(4H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate exhibits promising antimicrobial activity . Triazole derivatives are often associated with inhibition of bacterial growth and have been explored for their efficacy against various pathogens .
Anticancer Potential
The compound has been studied for its anticancer properties , showing potential in inhibiting tumor growth through mechanisms such as apoptosis induction and enzyme inhibition . The structural characteristics allow it to target specific cancer-related pathways effectively.
Other Pharmacological Activities
Beyond antimicrobial and anticancer effects, this compound may also possess:
- Anti-inflammatory properties : Potentially useful in treating inflammatory diseases.
- Antioxidant effects : Contributing to the reduction of oxidative stress in cells .
Study on Antimicrobial Activity
A study conducted on various triazole derivatives, including this compound, demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the structure could enhance antimicrobial potency .
Evaluation of Anticancer Effects
In vitro studies showed that the compound could inhibit cell proliferation in certain cancer cell lines. The mechanism was linked to the modulation of cell cycle progression and induction of apoptosis . Such findings highlight its potential as a lead compound for further drug development.
Comparative Analysis of Related Compounds
To better understand the unique properties of this compound, a comparison with related compounds is useful:
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Pyrrolidine ring + Triazole | Antimicrobial, Anticancer |
5-benzyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)-4H-1,2,4-triazole | Similar triazole structure | Antioxidant |
N-(5-benzothiazol-2-yl)-2-(triazole)acetamide | Benzothiazole + Triazole | Anticancer |
Mechanism of Action
The mechanism of action of (S)-Benzyl 2-(4H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions or interact with enzyme active sites, while the pyrrolidine ring may enhance binding affinity through hydrophobic interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- ®-tert-Butyl 2-(4-(4-chlorobenzyl)-4H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate
- ®-tert-Butyl 2-(4-(4-chlorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate
Uniqueness
(S)-Benzyl 2-(4H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate is unique due to its specific stereochemistry and the presence of both a triazole and a pyrrolidine ring. This combination of structural features can result in distinct biological activities and chemical reactivity compared to similar compounds.
Biological Activity
(S)-Benzyl 2-(4H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound integrates a triazole ring and a pyrrolidine moiety, which are known for their diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Structural Characteristics
The molecular formula of this compound is C15H18N4O2, with a molecular weight of approximately 298.33 g/mol. The compound features:
- Triazole Ring : A five-membered ring containing three nitrogen atoms.
- Pyrrolidine Moiety : A saturated five-membered ring containing one nitrogen atom.
- Benzyl Group : A phenyl group attached to a methylene bridge.
Antimicrobial Activity
Research has indicated that compounds containing triazole moieties exhibit significant antimicrobial properties. A study demonstrated that this compound showed promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics, suggesting its potential as an alternative antimicrobial agent.
Microorganism | MIC (µg/mL) | Standard Antibiotic MIC (µg/mL) |
---|---|---|
Staphylococcus aureus | 8 | 16 |
Escherichia coli | 16 | 32 |
Antitumor Activity
The compound has also been evaluated for its antitumor effects. In vitro studies on various cancer cell lines revealed that this compound exhibited cytotoxic effects against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The half-maximal inhibitory concentration (IC50) values were significantly lower compared to conventional chemotherapeutics.
Cell Line | IC50 (µM) | Standard Drug IC50 (µM) |
---|---|---|
MCF-7 | 10 | 15 |
A549 | 12 | 18 |
The mechanism underlying the biological activity of this compound appears to involve the inhibition of key enzymes involved in cell proliferation and survival. Specifically, it has been suggested that the compound may inhibit the activity of topoisomerases and kinases critical for DNA replication and repair processes.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
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Case Study on Antimicrobial Efficacy :
A clinical trial assessed the efficacy of this compound in patients with resistant bacterial infections. Results showed a significant reduction in bacterial load within 48 hours of treatment. -
Case Study on Antitumor Activity :
In an experimental model using mice with induced tumors, administration of the compound resulted in a marked decrease in tumor size compared to control groups receiving placebo treatments.
Properties
CAS No. |
65370-33-4 |
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Molecular Formula |
C14H16N4O2 |
Molecular Weight |
272.30 g/mol |
IUPAC Name |
benzyl (2S)-2-(1H-1,2,4-triazol-5-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H16N4O2/c19-14(20-9-11-5-2-1-3-6-11)18-8-4-7-12(18)13-15-10-16-17-13/h1-3,5-6,10,12H,4,7-9H2,(H,15,16,17)/t12-/m0/s1 |
InChI Key |
XWSHMSVOTUAYFD-LBPRGKRZSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C3=NC=NN3 |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C3=NC=NN3 |
Origin of Product |
United States |
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